

Application Notes: In Vivo Imaging with Cy5.5-SE Labeled Probes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cy5.5-SE
Cat. No.:	B15597321

[Get Quote](#)

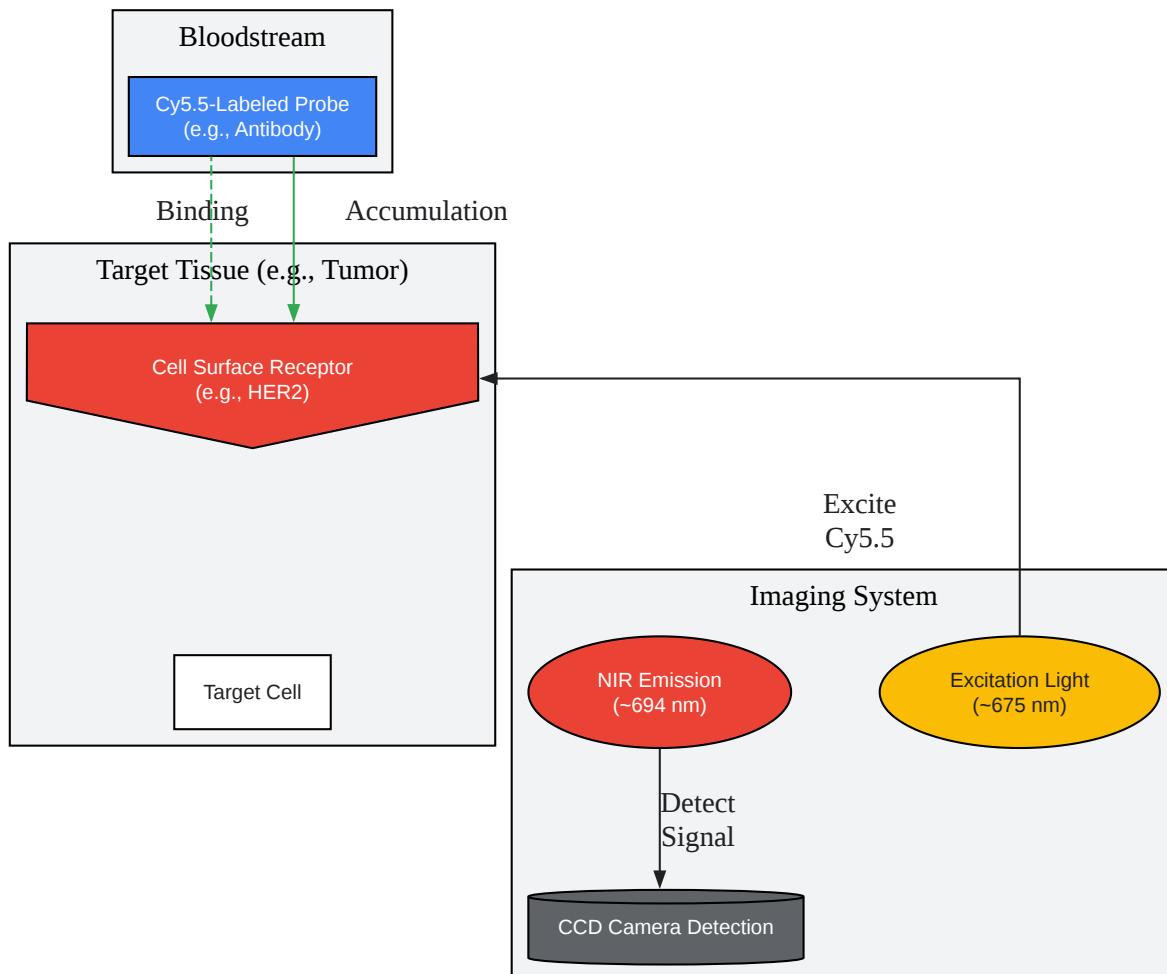
Introduction

Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for the visualization and tracking of biological molecules within living organisms.[\[1\]](#)[\[2\]](#) As a member of the cyanine dye family, Cy5.5 emits light in the near-infrared spectrum (approximately 694 nm), a region where light absorption and scattering by biological tissues are significantly reduced.[\[3\]](#) This key characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible light spectrum, making it an ideal candidate for whole-animal in vivo imaging.[\[1\]](#)[\[3\]](#)

The succinimidyl ester (SE) variant, **Cy5.5-SE**, is an amine-reactive form of the dye, designed to covalently label proteins, antibodies, peptides, and other biomolecules containing primary amines.[\[4\]](#)[\[5\]](#) This stable conjugation enables researchers to create highly specific fluorescent probes for a multitude of applications.

Key Advantages of Cy5.5 for In Vivo Imaging:

- Deep Tissue Penetration: The near-infrared emission wavelength minimizes interference from biological materials like hemoglobin and water, allowing for imaging at greater tissue depths.[\[1\]](#)
- High Sensitivity: The reduced tissue autofluorescence in the NIR window results in a low background signal, enhancing the detection sensitivity of the labeled probe.[\[1\]](#)


- **Versatility:** **Cy5.5-SE** can be conjugated to a wide array of molecules, enabling diverse research applications.[1]
- **Quantitative Potential:** While care must be taken to account for factors like photobleaching, Cy5.5 can be used for quantitative fluorescence measurements *in vivo*.[1]

Primary Applications:

- **Cancer Research and Tumor Imaging:** Labeled antibodies or peptides that target tumor-specific antigens can be used to non-invasively visualize tumor growth, metastasis, and response to therapeutic interventions.[3]
- **Drug Development and Biodistribution:** Tracking the accumulation, clearance, and organ-specific distribution of novel therapeutic agents or drug delivery nanoparticles over time is a critical component of preclinical research.[3][6]
- **Sentinel Lymph Node Mapping:** This technique helps identify the first lymph node(s) to which cancer cells are likely to spread from a primary tumor, providing crucial information for surgical planning.[3]

Probe Targeting and Signal Generation

The fundamental principle involves a Cy5.5-labeled ligand binding to its specific target, such as a receptor on a cell surface. This binding event leads to an accumulation of the fluorescent probe at the target site, which can then be visualized using an *in vivo* imaging system.

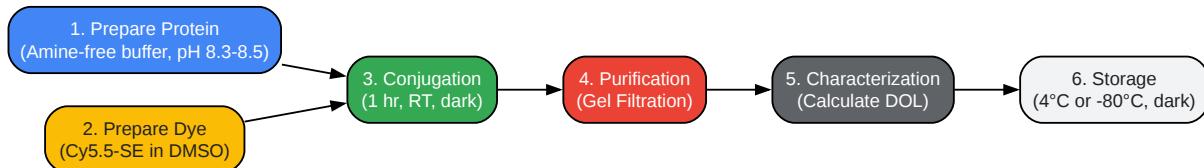
[Click to download full resolution via product page](#)

Probe targeting a cell surface receptor and subsequent signal detection.

Experimental Protocols

Protocol 1: Protein Labeling with Cy5.5-SE

This protocol details the conjugation of **Cy5.5-SE** to a protein, such as an antibody.


Materials:

- Protein of interest (0.5-3.0 mg/mL in amine-free buffer like PBS).[7]
- **Cy5.5-SE** (Succinimidyl Ester).
- Anhydrous Dimethyl Sulfoxide (DMSO).[3]
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[3]
- Purification Column (e.g., Sephadex G-25 gel filtration column).[8]
- Phosphate-Buffered Saline (PBS), pH 7.2.

Procedure:

- Prepare the Protein Solution:
 - Ensure the protein is in an amine-free buffer (e.g., PBS).[9] Buffers containing Tris or glycine must be exchanged.[9]
 - The protein concentration should ideally be between 2-10 mg/mL.[3]
 - Adjust the pH of the protein solution to 8.3-8.5 using the 1 M sodium bicarbonate reaction buffer.[3][8]
- Prepare the Dye Stock Solution:
 - Allow the vial of **Cy5.5-SE** to warm to room temperature before opening.[3]
 - Dissolve the **Cy5.5-SE** in anhydrous DMSO to a concentration of 10 mg/mL.[3][8] This solution should be prepared fresh and protected from light.[3][8]
- Labeling Reaction:
 - While gently stirring or vortexing, slowly add the calculated volume of the **Cy5.5-SE** stock solution to the protein solution.[3][8] The optimal molar ratio of dye to protein is typically between 6:1 and 10:1 for antibodies.[8]

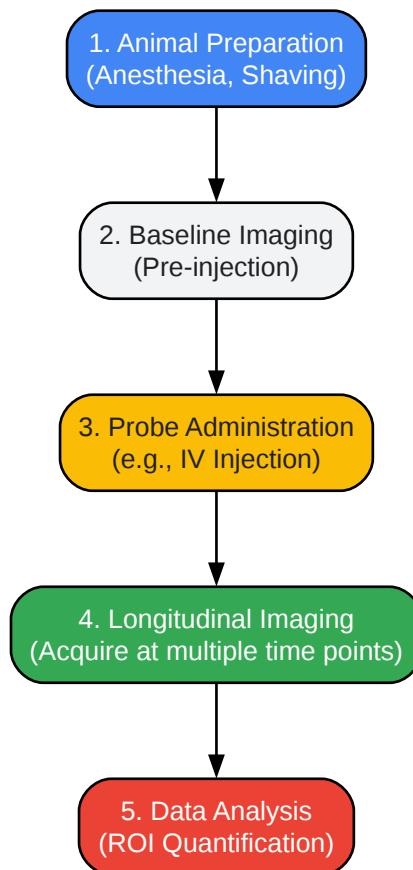
- Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[8]
- Purification of the Labeled Conjugate:
 - Separate the Cy5.5-labeled protein from unreacted free dye using a pre-equilibrated Sephadex G-25 gel filtration column.[8]
 - Elute the conjugate with PBS (pH 7.2). The labeled protein will elute as the first colored fraction, followed by the slower-moving free dye.[8]
- Characterization (Degree of Labeling - DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
 - Calculate the DOL using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - (A_{max} * CF_{280})) * \epsilon_{dye})$
 - Where:
 - A_{max} is the absorbance at ~675 nm.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of Cy5.5 ($\sim 190,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (~ 0.04 for Cy5.5). [8]
- Storage:
 - Store the purified Cy5.5-labeled protein at 4°C, protected from light.[8]
 - For long-term storage, create aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][8]

[Click to download full resolution via product page](#)

Workflow for labeling proteins with Cy5.5-SE.

Protocol 2: In Vivo Fluorescence Imaging

This protocol provides a general workflow for imaging mice injected with a Cy5.5-labeled probe.


Materials:

- Cy5.5-labeled probe.
- Tumor-bearing or healthy mice (athymic nude mice are recommended to reduce light scattering by fur).[7][8]
- In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters.[8]
- Anesthesia system (e.g., isoflurane).[8][10]
- Sterile vehicle (e.g., PBS or saline).[8]

Procedure:

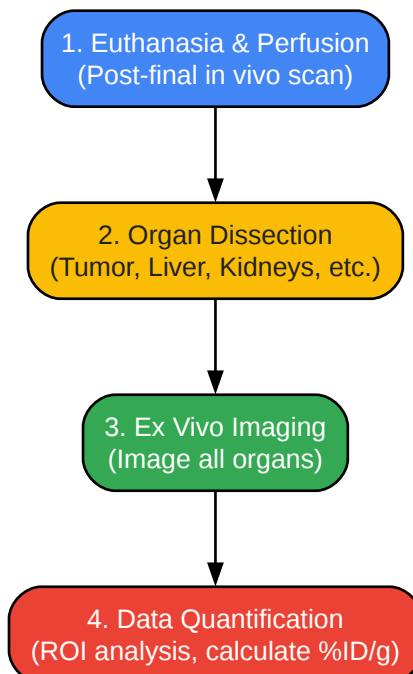
- Animal Preparation:
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).[8][10]
 - If not using hairless mice, shave the area to be imaged to optimize light transmission.[7][10]

- Acquire a baseline image before injecting the probe to assess background autofluorescence.[3]
- Place the mouse in the imaging chamber, ensuring its body temperature is maintained with a heated stage.[8][10]
- Probe Administration:
 - Dilute the Cy5.5-labeled probe to the desired concentration in a sterile vehicle.
 - Inject the probe via the desired route (intravenous tail vein injection is common).[8] The injection volume is typically 100-200 µL for a mouse.[3] A recommended starting dose for a labeled antibody is 50 µg.[7]
- Image Acquisition:
 - Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h) to determine the optimal imaging window.[3]
 - Use the appropriate filter sets for Cy5.5. The excitation maximum is ~675 nm and the emission maximum is ~694 nm. A common filter set is Excitation: 615-665 nm and Emission: 695-770 nm.[10]
 - Set imaging parameters such as exposure time and f-stop. Fluorescent images often require shorter exposure times than bioluminescent images.[11][12]
 - Acquire a sequence of images.
- Data Analysis:
 - Use the imaging software to draw Regions of Interest (ROIs) over the target area (e.g., tumor) and a background region.
 - Quantify the signal intensity, often expressed in units of Radiant Efficiency.[2]
 - Calculate the signal-to-background or target-to-background ratio for each time point.

[Click to download full resolution via product page](#)

General workflow for in vivo fluorescence imaging.

Protocol 3: Ex Vivo Biodistribution Analysis


This protocol is performed after the final in vivo imaging session to confirm probe distribution in various organs.

Materials:

- In vivo imaged mice.
- Surgical tools for dissection.
- PBS for rinsing organs.
- In vivo imaging system.

Procedure:

- Euthanasia and Tissue Harvesting:
 - Immediately following the final *in vivo* imaging time point, euthanize the mouse using an approved method.[8]
 - Perfuse the animal with saline or PBS to remove blood from the organs, which can interfere with the fluorescent signal.[3]
 - Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, tumor).[3][8]
- Ex Vivo Organ Imaging:
 - Rinse the harvested organs with PBS.
 - Arrange the organs on a non-fluorescent black surface within the imaging chamber and acquire a fluorescence image using the same settings as the *in vivo* acquisition.[3]
- Data Quantification:
 - Draw ROIs around each organ in the *ex vivo* image and measure the average fluorescence intensity (Radiant Efficiency).[3]
 - To express the data as a percentage of the injected dose per gram of tissue (%ID/g), a standard curve of known concentrations of the Cy5.5-labeled probe must be created and imaged.[3]
 - Normalize the fluorescence intensity of each organ to its weight and calculate the %ID/g based on the standard curve.

[Click to download full resolution via product page](#)

Workflow for ex vivo biodistribution analysis.

Data Presentation

Quantitative data should be presented clearly to allow for easy interpretation and comparison.

Table 1: Optical Properties of **Cy5.5-SE**

Property	Value	Reference
Maximum Excitation (λ_{abs})	~675 nm	[4]
Maximum Emission (λ_{em})	~694 nm	[4]
Molar Extinction Coefficient (ϵ)	~190,000 M ⁻¹ cm ⁻¹	[4]
Quantum Yield (ϕ)	0.28	

| Reactive Group | NHS Ester | |

Table 2: Example In Vivo Imaging Parameters for a Mouse Model

Parameter	Description / Value
Animal Model	Athymic nude mouse with subcutaneous U87MG tumor xenograft. [13]
Probe	Cy5.5-GX1 peptide. [13]
Probe Dose	1 nmol per mouse. [14]
Administration Route	Intravenous (tail vein). [3]
Imaging Time Points	0.5, 4, and 24 hours post-injection. [13]
Imaging System	IVIS Spectrum or similar.
Excitation Filter	615-665 nm. [10]
Emission Filter	695-770 nm. [10]

| Anesthesia | 1-2% Isoflurane.[\[8\]](#) |

Table 3: Example Presentation of Ex Vivo Biodistribution Data (24h post-injection)

Organ	Average Radiant		% Injected Dose / gram (%ID/g)
	Efficiency (p/s/cm ² /sr) / (μ W/cm ²)	Weight (g)	
Tumor	1.5 x 10⁸	0.35	15.2
Liver	8.9 x 10 ⁷	1.20	6.5
Kidneys	6.5 x 10 ⁷	0.30	7.8
Spleen	2.1 x 10 ⁷	0.10	2.5
Lungs	1.8 x 10 ⁷	0.15	1.4
Heart	1.1 x 10 ⁷	0.12	1.1
Muscle	1.0 x 10 ⁷	0.10	1.0

(Note: Data are hypothetical and for illustrative purposes only. Actual values will vary based on the specific probe, target, and animal model.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifetein.com [lifetein.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.revity.com [resources.revity.com]
- 7. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. research.charlotte.edu [research.charlotte.edu]
- 11. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 12. d3ciwvs59ifrt8.cloudfront.net [d3ciwvs59ifrt8.cloudfront.net]
- 13. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: In Vivo Imaging with Cy5.5-SE Labeled Probes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15597321#in-vivo-imaging-protocol-using-cy5-5-se-labeled-probes\]](https://www.benchchem.com/product/b15597321#in-vivo-imaging-protocol-using-cy5-5-se-labeled-probes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com